

# Physicochemical characteristics of Desmorpholinyl Quizartinib-PEG2-COOH

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## Compound of Interest

Compound Name: Desmorpholinyl Quizartinib-PEG2-COOH

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## An In-Depth Technical Guide to the Physicochemical Characteristics of Desmorpholinyl Quizartinib-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Desmorpholinyl Quizartinib-PEG2-COOH** is a specialized chemical compound designed for applications in targeted protein degradation. It incorporates a derivative of Quizartinib, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is linked to a short polyethylene glycol (PEG) chain terminating in a carboxylic acid. This structure makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the desmorpholinyl quizartinib moiety serves as the ligand for the FLT3 protein[1].

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **Desmorpholinyl Quizartinib-PEG2-COOH**, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

## Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its solubility, permeability, and binding affinity. While extensive experimental data for this specific molecule is not publicly available, a combination of information from suppliers and theoretical estimations based on its structure provides a useful profile.

## Data Summary

All available and estimated quantitative data for **Desmorpholinyl Quizartinib-PEG2-COOH** are summarized in the table below.

Property	Value	Source/Method
CAS Number	2292116-14-2	Chemical Supplier
Molecular Formula	C <sub>30</sub> H <sub>33</sub> N <sub>5</sub> O <sub>7</sub> S	Chemical Supplier
Molecular Weight	607.68 g/mol	Chemical Supplier
pKa	~4.5 (Carboxylic Acid), ~2-3 (Aromatic Amine)	Estimated
logP (calculated)	2.5 - 3.5	Estimated
Solubility in DMSO	≥ 100 mg/mL	Chemical Supplier
Aqueous Solubility	Low (pH-dependent)	Predicted
Melting Point	Not Determined	N/A
Boiling Point	Not Determined	N/A
Density	Not Determined	N/A
Storage (Powder)	-20°C (3 years), 4°C (2 years)	Chemical Supplier
Storage (in Solvent)	-80°C (6 months), -20°C (1 month)	Chemical Supplier <sup>[1]</sup>

## Discussion of Properties

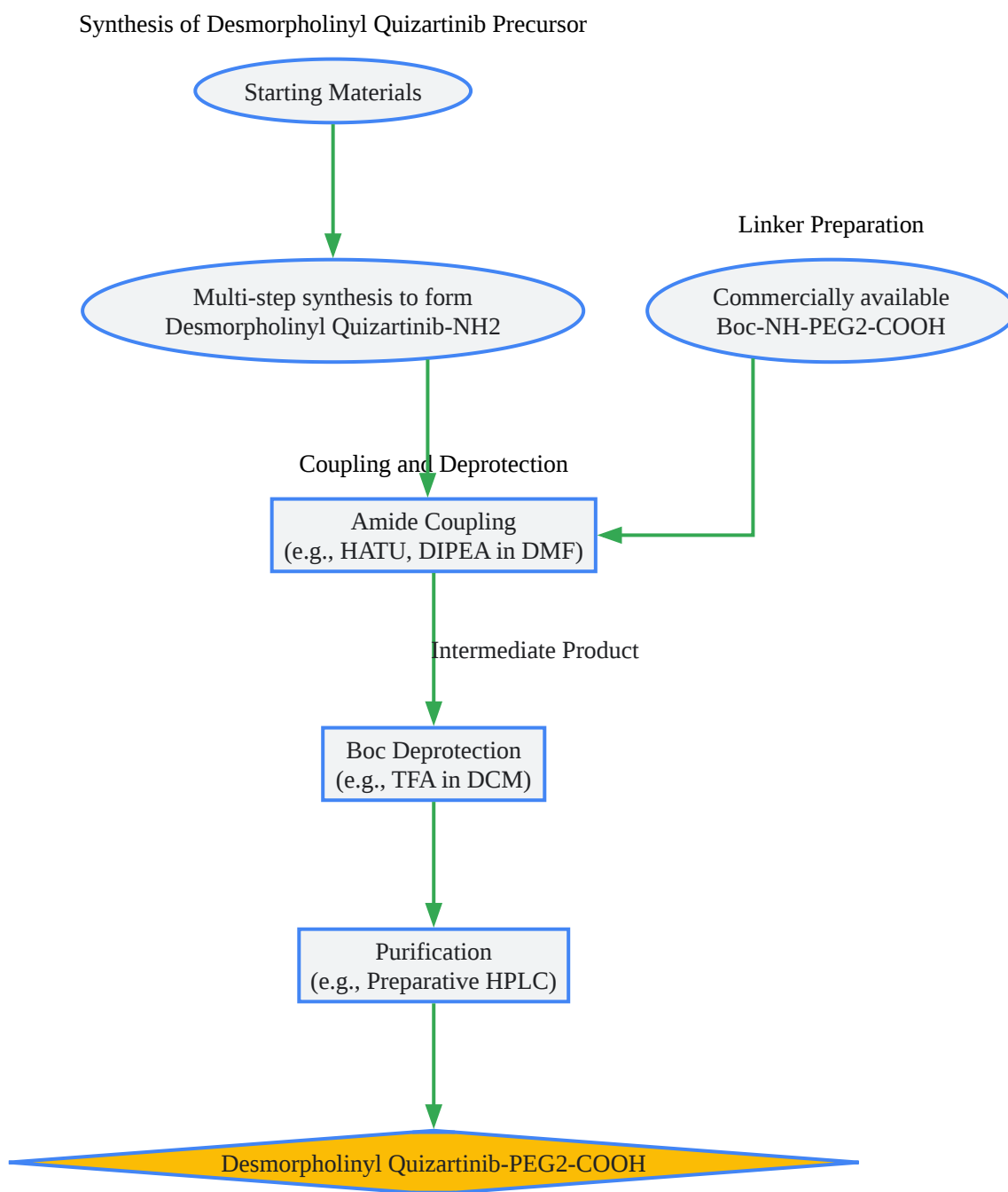
- **pKa (Estimated):** The molecule possesses two primary ionizable groups: a carboxylic acid and a weakly basic aromatic amine/thiazole system. The carboxylic acid is expected to have a pKa in the typical range of 4 to 5. The nitrogen atoms in the heterocyclic core are weakly basic, with an estimated pKa for their conjugate acids likely in the range of 2 to 3. These values are crucial for understanding the molecule's charge state and solubility at different physiological pH levels.
- **logP (Estimated):** The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The core structure of desmorpholinyl quizartinib is relatively lipophilic. However, the presence of the hydrophilic PEG2-COOH linker will decrease the overall logP compared to the parent quizartinib molecule. The estimated logP suggests a moderate lipophilicity, which is often a desirable characteristic for PROTAC components to balance membrane permeability and aqueous solubility.
- **Solubility:** The compound is reported to be highly soluble in organic solvents like DMSO. Its aqueous solubility is predicted to be low and highly dependent on pH. At pH values above the pKa of the carboxylic acid (e.g., physiological pH of 7.4), the molecule will be deprotonated to form a carboxylate, which should increase its aqueous solubility.
- **Stability and Storage:** As a powder, the compound is stable for extended periods when stored at low temperatures. In solution, storage at -80°C is recommended to prevent degradation, and repeated freeze-thaw cycles should be avoided[1].

## Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies for key experiments.

## Proposed Synthesis Workflow

The synthesis of **Desmorpholinyl Quizartinib-PEG2-COOH** likely involves the coupling of a desmorpholinyl quizartinib precursor bearing a reactive functional group (e.g., an amine) with a protected PEG2-COOH linker, followed by deprotection.



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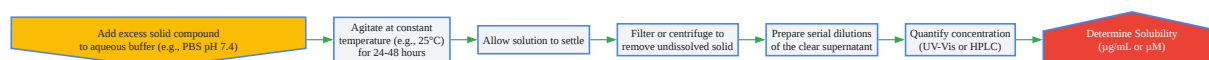
Caption: Proposed synthetic workflow for **Desmorpholinyl Quizartinib-PEG<sub>2</sub>-COOH**.

## Protocol:

- **Synthesis of Precursor:** Synthesize or procure a desmorpholinyl derivative of quizartinib with a reactive amine handle.
- **Amide Coupling:** Dissolve the amine precursor and a protected linker, such as Boc-NH-PEG2-COOH, in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion, monitoring by LC-MS.
- **Deprotection:** After purification of the coupled product, dissolve it in a solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
- **Final Purification:** Purify the final product using preparative reverse-phase HPLC to yield **Desmorpholinyl Quizartinib-PEG2-COOH** of high purity.

## Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH.



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Caption: Workflow for thermodynamic solubility determination.

## Protocol:

- **Preparation:** Add an excess amount of solid **Desmorpholinyl Quizartinib-PEG2-COOH** to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

- **Equilibration:** Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
- **Separation:** After incubation, allow the suspension to stand, then separate the undissolved solid from the solution by centrifugation or filtration through a 0.22 µm filter.
- **Quantification:** Prepare a standard curve of the compound at known concentrations. Analyze the clear filtrate/supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.[\[3\]](#)[\[4\]](#)
- **Calculation:** The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

## Kinetic Solubility Determination (Nephelometry)

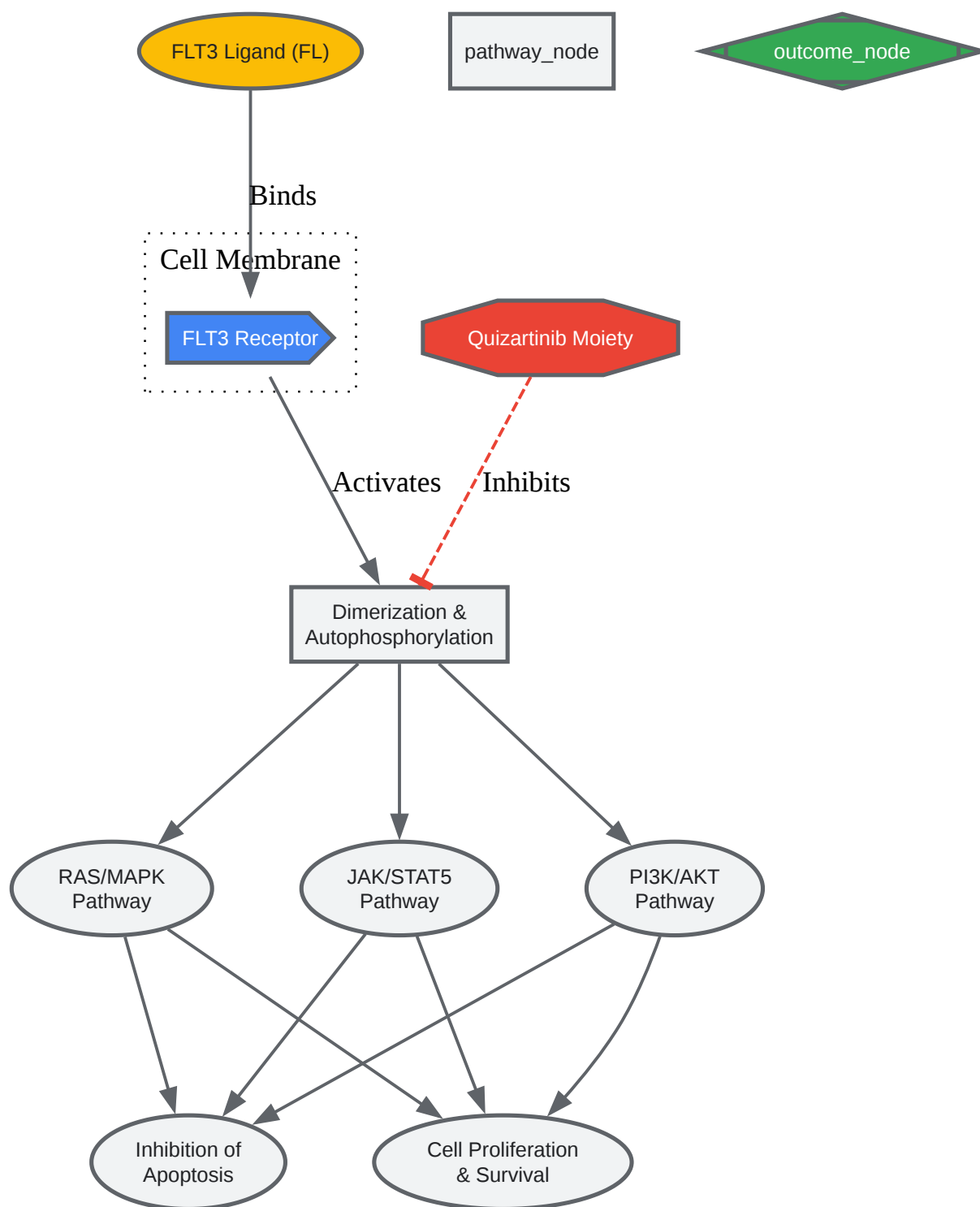
This high-throughput method measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution, mimicking conditions in many biological assays.[\[5\]](#)

Protocol:

- **Stock Solution:** Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
- **Assay Plate Preparation:** Dispense the aqueous buffer into the wells of a 96-well microplate.
- **Compound Addition:** Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should typically be ≤1%).
- **Incubation:** Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
- **Measurement:** Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate that has formed.[\[6\]](#)[\[7\]](#)
- **Analysis:** The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a control without the compound.

## Relevant Signaling Pathway: FLT3 Inhibition

**Desmorpholinyl Quizartinib-PEG2-COOH** is designed to target the FLT3 receptor tyrosine kinase. The quizartinib moiety acts as an inhibitor of this pathway, which is often constitutively activated in certain types of leukemia.[\[8\]](#)[\[9\]](#)[\[10\]](#)



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Caption: The FLT3 signaling pathway and the point of inhibition by the Quizartinib moiety.



Upon binding of its ligand, FLT3 dimerizes and becomes activated through autophosphorylation. This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately promote cell proliferation and survival.[8] [9] The quizartinib component of **Desmorpholinyl Quizartinib-PEG2-COOH** binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and thereby inhibiting these downstream signals.

## Conclusion

**Desmorpholinyl Quizartinib-PEG2-COOH** is a key intermediate for the development of targeted therapies, particularly PROTACs aimed at degrading the FLT3 kinase. This guide provides a summary of its essential physicochemical properties, blending available data with scientifically grounded estimations. The detailed experimental protocols offer a framework for researchers to perform their own characterizations. Understanding these properties is fundamental for the successful design and application of this molecule in drug discovery and development.

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